Ethyleneglycol palmitate/stearate
Description
Significance in Multi-component Systems and Interfaces
The amphiphilic nature of ethylene (B1197577) glycol palmitate/stearate (B1226849) dictates its significance in systems containing multiple, immiscible phases, such as oil and water. When introduced into such a system, the molecules orient themselves at the interface between the two phases. The hydrophobic fatty acid tails penetrate the oil droplets while the hydrophilic ethylene glycol heads remain in the aqueous phase. nih.gov This arrangement reduces the interfacial tension between the oil and water, making it easier to form and stabilize emulsions. tanta.edu.eg
This property makes ethylene glycol palmitate/stearate a highly effective emulsifier and stabilizer in oil-in-water (O/W) emulsions. google.com Research has shown that while it can have poor emulsifying ability on its own, it acts as an excellent stabilizer, improving the consistency and shelf-life of the emulsion. formulationbio.comtanta.edu.eg The presence of double bonds or hydroxyl groups in the fatty acid chain can significantly impact the emulsifying property and the stability of the resulting emulsion. tanta.edu.eg
In advanced research, the interfacial behavior of such molecules is critical. The packing of these ester molecules at an interface can create structured layers that influence the physical properties of the entire system. acs.org For example, in cosmetic creams and lotions, the formation of a stable emulsion with a specific droplet size is crucial for texture, appearance (such as pearlescence), and performance. hallstarbeauty.com Studies on related glycol esters demonstrate their ability to lower the interfacial tension between paraffin (B1166041) oil and water significantly, a key indicator of surface activity. tanta.edu.eg
| Function | Mechanism of Action | Primary Application Area |
|---|---|---|
| Emulsifier & Stabilizer | Reduces interfacial tension between immiscible liquids (e.g., oil and water), preventing phase separation. tanta.edu.eg | Creams, lotions, and other cosmetic emulsions. cir-safety.org |
| Opacifier/Pearlizing Agent | Forms crystalline structures within a liquid formulation that reflect light, giving a pearly or opaque appearance. hallstarbeauty.com | Shampoos, liquid soaps, shower gels. formulationbio.com |
| Thickening Agent | Increases the viscosity of formulations by forming a structured network within the liquid phase. formulationbio.com | Creams, lotions, processed foods. |
Scope and Research Imperatives for Functional Material Development
Beyond its well-established use in personal care products, the unique properties of ethylene glycol palmitate/stearate and related fatty acid esters make them a subject of research for the development of advanced functional materials. The ability to precisely control the molecular architecture by selecting different fatty acids and alcohols opens up a wide range of possibilities.
A significant area of research is in the field of polymer science. Fatty acid esters are investigated as lubricants and processing aids for thermoplastics like polyvinyl chloride (PVC). google.com When added to the polymer matrix, they act as internal lubricants, reducing the friction between polymer chains. google.com This lowers the melt viscosity during processing steps like extrusion, leading to improved flowability and a more homogeneous final product. This application is critical for enhancing the efficiency of plastic manufacturing and the quality of the finished goods.
Furthermore, these esters are being explored for their potential in other advanced applications:
Phase Change Materials (PCMs): The long hydrocarbon tails of the fatty acids can store and release significant amounts of thermal energy during melting and solidification. This makes fatty acid esters attractive candidates for use in thermal energy storage applications, such as in smart textiles or building materials.
Biodegradable Polymers: As concerns about plastic pollution grow, research into biodegradable materials is paramount. Fatty acid esters derived from natural sources like castor oil are being used to synthesize biodegradable resins and polymers for applications like eco-friendly adhesives and composites. researchgate.net
Drug Delivery Systems: In pharmaceuticals, the ability of these esters to form stable emulsions is being harnessed to create lipid-based drug delivery vehicles like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). nih.gov These systems can improve the solubility and bioavailability of poorly water-soluble drugs. ontosight.ai
The research imperative is to understand the structure-property relationships in these materials. By systematically modifying the fatty acid chain length, the type of alcohol, and the degree of esterification, scientists can fine-tune properties like melting point, viscosity, and hydrophobicity to meet the specific demands of these advanced applications. ontosight.ailipotype.com
Structure
2D Structure
Properties
CAS No. |
91031-31-1 |
|---|---|
Molecular Formula |
C36H70O5 |
Molecular Weight |
582.9 g/mol |
IUPAC Name |
2-hydroxyethyl 18-hexadecanoyloxyoctadecanoate |
InChI |
InChI=1S/C36H70O5/c1-2-3-4-5-6-7-8-12-15-18-21-24-27-30-35(38)40-33-29-26-23-20-17-14-11-9-10-13-16-19-22-25-28-31-36(39)41-34-32-37/h37H,2-34H2,1H3 |
InChI Key |
ORMITEZVQRRABL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC(=O)OCCO |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC(=O)OCCO |
Other CAS No. |
91031-31-1 |
physical_description |
OtherSolid |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Investigations
Esterification Methodologies for Mono- and Diester Formation
The formation of either monoesters (one fatty acid molecule per ethylene (B1197577) glycol molecule) or diesters (two fatty acid molecules per ethylene glycol molecule) can be targeted by carefully selecting the esterification method and reaction conditions.
Direct esterification is a common method for synthesizing ethylene glycol esters. rsc.orgresearchgate.net This process typically involves heating ethylene glycol with palmitic and/or stearic acid, often in the presence of a catalyst. rsc.orgdss.go.th The reaction temperature is a critical parameter, with studies showing that temperatures around 180-190°C are often employed. dss.go.th To drive the reaction towards the desired ester products, byproducts like water are continuously removed, often through azeotropic distillation with a solvent like cyclohexane (B81311). researchgate.netatlantis-press.com
The molar ratio of the reactants also plays a crucial role in determining the product distribution. tanta.edu.eg An excess of ethylene glycol generally favors the formation of the monoester. tanta.edu.eg For instance, research has shown that increasing the mole ratio of ethylene glycol to stearic acid from 1:1 to 9:1 significantly increases the yield of ethylene glycol monostearate. tanta.edu.eg One study achieved a 98.81% yield of ethylene glycol butyl ether acetate (B1210297) using a direct esterification method with p-toluene sulfonic acid as a catalyst and cyclohexane as a dehydrating agent. researchgate.netatlantis-press.com Another patent describes a high-efficiency synthesis of ethylene glycol monostearate at a temperature of 190°C, achieving a low acid value in a shorter time without a solvent. google.com
| Ethylene Glycol : Stearic Acid Mole Ratio | Reaction Temperature (°C) | Monoester Yield (%) |
|---|---|---|
| 1:1 | 180 | 43.5 |
| 5:1 | Not Specified | ~61 |
| 9:1 | 140 | 77.8 |
Enzymatic esterification presents a greener alternative to traditional chemical methods, often proceeding under milder reaction conditions. scitepress.org Lipases are commonly employed as biocatalysts for the synthesis of ethylene glycol esters. scitepress.orglu.se For example, Candida rugosa lipase (B570770) has been successfully used to catalyze the esterification of ethylene glycol with fatty acids, including palmitic acid. scitepress.org
Optimization of biocatalytic processes is crucial for achieving high yields and selectivity. This includes optimizing parameters such as temperature, reaction time, and the molar ratio of reactants. scitepress.org In one study, the enzymatic synthesis of glycol-palmitic acid esters was carried out at 37°C for 18 hours. scitepress.org The development of robust biocatalysts, such as co-immobilized enzymes, can offer kinetic advantages, although the optimal enzyme ratio may differ from that of individually immobilized enzymes. dtu.dk Furthermore, the choice of solvent system, such as deep eutectic solvents (DESs), can significantly impact enzyme stability and activity. mdpi.comresearchgate.net For instance, choline (B1196258) chloride-based DESs have been shown to be effective media for various biocatalytic reactions. mdpi.com
| Parameter | Condition |
|---|---|
| Biocatalyst | Candida rugosa lipase |
| Temperature | 37 °C |
| Reaction Time | 18 hours |
| Solvent | n-hexane |
| Agitation | 200 rpm |
Both direct and enzyme-catalyzed esterification methods offer distinct advantages and disadvantages. Direct esterification is often faster and utilizes less expensive catalysts, but typically requires harsh reaction conditions. rsc.orgdss.go.th In contrast, enzymatic routes are more environmentally friendly and highly selective but can be slower and involve more expensive catalysts. scitepress.org
Yield optimization in direct esterification often involves adjusting temperature, catalyst concentration, and reactant ratios. atlantis-press.comtanta.edu.eg For example, using p-toluenesulfonic acid as a catalyst, researchers have achieved yields of up to 98.81% for ethylene glycol butyl ether acetate by optimizing these parameters. researchgate.netatlantis-press.com In enzymatic synthesis, optimization focuses on biocatalyst selection, immobilization techniques, and reaction medium engineering to enhance enzyme performance and stability. dtu.dkunife.it A study on the solvent-free synthesis of ethylene glycol oleate (B1233923) using an immobilized lipase from Candida antarctica achieved a 99% conversion by optimizing temperature and agitation. unife.it Comparing different hydration technologies for mono-ethylene glycol production, indirect hydration via ethylene carbonate was found to be more economically and environmentally favorable than direct hydration of ethylene oxide. nih.gov
Reaction Kinetics and Process Engineering
Understanding the reaction kinetics and engineering aspects of the esterification process is vital for scaling up production and controlling the product quality.
Acid catalysts, such as p-toluenesulfonic acid (p-TSA), are widely used to accelerate the rate of esterification. scientific.netajgreenchem.com These catalysts function by protonating the carbonyl oxygen of the fatty acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol. uobaghdad.edu.iq The concentration of the catalyst significantly impacts the reaction rate; however, an excessively high concentration can lead to unwanted side reactions and corrosion issues. atlantis-press.com
Studies have shown that p-TSA is an effective catalyst for the synthesis of various esters. researchgate.netatlantis-press.comscientific.net For instance, in the synthesis of ethylene glycol butyl ether acetate, a 3% concentration of p-TSA was found to be optimal, leading to a yield of 98.81%. researchgate.netatlantis-press.comatlantis-press.com The reaction kinetics of esterification are often described by a second-order model, being first order with respect to each reactant. researchgate.net The activation energy for the esterification of fatty acids with alcohols can be influenced by steric hindrance, with values around 53 kJ/mol reported for the esterification of caprylic acid with ethylene glycol. ucr.ac.cr
Controlling the selectivity of the esterification reaction to favor either the monoester or the diester is a key challenge. The primary factor influencing this selectivity is the molar ratio of the reactants. tanta.edu.eg A higher molar ratio of ethylene glycol to fatty acid generally leads to a higher proportion of the monoester. tanta.edu.eg Conversely, using a molar ratio of fatty acid to ethylene glycol greater than one, or removing the water formed during the reaction, will favor the formation of the diester.
Temperature and catalyst choice can also influence the mono-/diester ratio. tanta.edu.eg For example, in the esterification of stearic acid with ethylene glycol, a higher temperature can lead to an increase in the diester content. tanta.edu.eg Separation of the mono- and diesters from the reaction mixture can be achieved through techniques like extraction. researchgate.net For instance, polyethylene (B3416737) glycol mono-acrylate and di-acrylate have been successfully separated using an ethyl acetate and NaCl aqueous solution system. researchgate.net
| Compound Name | Molecular Formula |
|---|---|
| Ethylene Glycol | C2H6O2 |
| Palmitic Acid | C16H32O2 |
| Stearic Acid | C18H36O2 |
| Ethylene Glycol Palmitate/Stearate (B1226849) | C36H70O5 nih.gov |
| p-Toluenesulfonic Acid | C7H8O3S |
| Cyclohexane | C6H12 |
| Ethylene Glycol Monostearate | C20H40O3 |
| Ethylene Glycol Butyl Ether Acetate | C8H16O3 |
| Candida rugosa lipase | Not Applicable |
| n-hexane | C6H14 |
| Choline Chloride | C5H14ClNO |
| Ethylene Glycol Oleate | C20H38O3 |
| Candida antarctica lipase | Not Applicable |
| Ethylene Carbonate | C3H4O3 |
| Ethylene Oxide | C2H4O |
| Caprylic Acid | C8H16O2 |
| Polyethylene Glycol Mono-acrylate | Not Applicable |
| Polyethylene Glycol Di-acrylate | Not Applicable |
| Ethyl Acetate | C4H8O2 |
| Sodium Chloride | NaCl |
By-product Characterization and Purification Strategies
The synthesis of ethylene glycol palmitate/stearate, whether through direct esterification or transesterification, invariably leads to a product mixture that includes not only the desired ester but also various by-products and unreacted starting materials. The characterization and removal of these impurities are critical for obtaining a final product with the required purity and performance characteristics for its intended application. The nature and quantity of by-products are highly dependent on reaction conditions such as temperature, catalyst, and the molar ratio of reactants. tanta.edu.eg
The primary "by-products" in the synthesis are often the non-target esters. Since ethylene glycol possesses two hydroxyl groups of similar reactivity, esterification with palmitic or stearic acid can result in both ethylene glycol monostearate/palmitate and ethylene glycol distearate/palmitate. unsoed.ac.idatamankimya.com The final product is typically a mixture of these mono- and diesters. unsoed.ac.idatamanchemicals.com The relative proportions can be controlled to some extent by adjusting the molar ratio of the fatty acid to ethylene glycol. tanta.edu.egunsoed.ac.id A higher molar ratio of glycol to acid favors the formation of the monoester. tanta.edu.eg
Beyond the ester mixture, common impurities include unreacted starting materials—namely, the fatty acids (palmitic and stearic acid) and ethylene glycol—as well as water, which is formed during direct esterification. unsoed.ac.id The presence of residual fatty acids is a key parameter monitored during production, often quantified by the acid value (mg KOH/g), with lower values indicating a more complete reaction. google.comgoogle.com
By-product Characterization
A variety of analytical techniques are employed to identify and quantify the components within the crude product mixture. These methods provide essential data for process optimization and quality control.
| By-product / Impurity | Chemical Class | Typical Characterization Methods | Significance |
| Ethylene Glycol Monopalmitate/Monostearate | Monoester | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), ¹H-NMR, Hydroxyl Value. unsoed.ac.idaip.orgresearchgate.net | This is often a desired product, but can be considered a by-product if the diester is the target. Its presence affects the emulsifying and physical properties of the final mixture. tanta.edu.eg |
| Ethylene Glycol Dipalmitate/Distearate | Diester | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), ¹H-NMR. unsoed.ac.idresearchgate.net | This is a common component in the final product mixture. atamanchemicals.com It contributes to the opacifying and thickening properties. atamankimya.com |
| Unreacted Palmitic/Stearic Acid | Free Fatty Acid (FFA) | Titration (Acid Value Determination), GC-MS. google.comgoogle.comresearchgate.net | High residual acid content can affect the stability, odor, and performance of the final product. A conversion rate of over 97% is often targeted. google.com |
| Unreacted Ethylene Glycol | Dihydric Alcohol | Gas Chromatography (GC), Distillation Analysis. google.com | Excess ethylene glycol is typically used to drive the reaction equilibrium and must be removed. google.com |
| Water | Inorganic | Karl Fischer Titration, Dean-Stark Apparatus. sciencemadness.org | A direct by-product of esterification that can promote the reverse hydrolysis reaction if not removed. unsoed.ac.id |
| Residual Catalyst | Acid/Base/Metal Salt | Filtration and subsequent analysis. google.com | Catalysts like sulfuric acid or p-toluenesulfonic acid must be removed to prevent equipment corrosion and ensure product stability. unsoed.ac.idresearchgate.net |
Purification Strategies
Following the synthesis, a multi-step purification process is necessary to isolate the desired ethylene glycol esters and remove impurities. The chosen strategies depend on the scale of production and the required purity of the final product.
| Purification Strategy | Target By-product / Impurity | Principle of Separation | Research Findings / Notes |
| Vacuum Distillation | Unreacted Ethylene Glycol, Water | Volatility Differences. Ethylene glycol and water have significantly lower boiling points than the fatty acid esters, allowing for their removal under reduced pressure at elevated temperatures. sciencemadness.org | This is a common industrial method for removing excess glycol from polyester (B1180765) reactions. google.com It is effective but requires careful control to avoid thermal degradation of the product. |
| Filtration | Solid Catalyst, Particulates | Physical Separation. After the reaction is complete, the mixture can be filtered, often while hot, to remove any solid catalysts or other insoluble matter. google.comgoogle.com | A straightforward and essential step, particularly when using heterogeneous solid acid catalysts. google.com |
| Neutralization/Washing | Unreacted Free Fatty Acids, Residual Acid Catalyst | Chemical Reaction & Phase Separation. A basic solution (e.g., sodium hydroxide) can be used to neutralize residual acids, forming salts that can be washed away with water. google.com | Water washing is effective for removing water-soluble impurities like salts and residual glycol. google.com |
| Solid-Phase Extraction (SPE) | Separation of Ester Types, Removal of FFAs | Adsorption Chromatography. The product mixture is passed through a solid sorbent (e.g., aminopropyl-silica). Different components adhere with varying affinities and can be selectively eluted with different solvents. nih.gov | SPE has been successfully used to purify fatty acid ethyl esters, separating them from other lipids like cholesteryl esters. nih.gov This principle is applicable for separating mono- and diesters. |
| High-Performance Liquid Chromatography (HPLC) | Isolation of Specific Ester Species | Partition/Adsorption Chromatography. Provides high-resolution separation of individual components in a mixture, allowing for the isolation of highly pure mono- or diester fractions. nih.gov | While powerful for analytical and small-scale purification, HPLC is generally less economically viable for large-scale industrial production compared to distillation or crystallization. nih.gov |
| Crystallization | Separation of Mono- and Diesters | Differential Solubility. The mono- and diesters may have different crystallization temperatures and solubilities in certain solvents, allowing for their separation through controlled cooling and filtration. | This technique is mentioned for purifying the final product, which can be made to crystallize as thin platelets to produce pearlescent effects. atamanchemicals.com |
Interfacial Phenomena and Self Assembly in Disperse Systems
Emulsification and Stabilization Mechanisms in Oil-in-Water Systems
Ethylene (B1197577) glycol palmitate/stearate (B1226849) is a non-ionic surfactant widely utilized in the formulation of oil-in-water (O/W) emulsions. atamanchemicals.com Its molecular structure, featuring a polar head group and non-polar tails, allows it to function at the oil-water interface, facilitating the dispersion of one immiscible liquid into another.
As a surfactant, ethylene glycol palmitate/stearate can act as both a primary emulsifier and a co-surfactant or stabilizer. While some assessments note it has poor emulsifying ability on its own, it is effective as a stabilizer for emulsions. researchgate.net In many cosmetic and pharmaceutical creams and lotions, it is a key component of the emulsifier system. It works alongside other surfactants to form stable O/W emulsions, contributing to the texture and stability of the final product. The specific ratio of palmitic to stearic acid can significantly influence the emulsifying power of the resulting esters. For instance, research on related fatty acid mixtures has shown that a specific palmitic-to-stearic acid weight ratio can optimize the formation of O/W emulsions.
A fundamental principle of emulsification is the reduction of interfacial tension between the oil and water phases. drugfuture.com Surfactants achieve this by adsorbing at the liquid-liquid interface. For ethylene glycol palmitate/stearate, the hydrophobic palmitate and stearate chains orient themselves into the oil phase, while the more hydrophilic ethylene glycol portion remains in the aqueous phase.
This spontaneous arrangement disrupts the cohesive energy at the interface, lowering the energy required to create new surface area and allowing for the formation of smaller, more stable droplets with less mechanical input. Studies on similar non-ionic poly(ethylene glycol) alkyl ether surfactants at a decane-water interface have quantified the amount of adsorbed surfactant, confirming the formation of a distinct interfacial layer. lu.se The dynamics of this adsorption are critical; the surfactant must migrate to and populate the newly created interface during the emulsification process to prevent immediate recoalescence of the droplets. nih.govresearchgate.net While specific interfacial tension values are dependent on concentration, temperature, and the precise composition of the oil and water phases, the presence of ethylene glycol esters at the interface is a prerequisite for their function as emulsifiers.
Once an emulsion is formed, its long-term stability is threatened by two main degradation pathways: coalescence and Ostwald ripening.
Coalescence is the process where two or more droplets merge to form a single, larger droplet. Ethylene glycol palmitate/stearate helps prevent this by forming a mechanically robust interfacial film. The long, saturated fatty acid chains can pack closely at the interface, creating a structured barrier that hinders direct droplet-droplet contact. Research on ethylene glycol distearate (EGDS) crystallization in O/W emulsions shows that the surfactant concentration and the nature of the interfacial layer are key to stabilizing droplets against coalescence. acs.orgdntb.gov.ua
| Destabilization Mechanism | Role of Ethylene Glycol Palmitate/Stearate | Underlying Physicochemical Principle | Reference |
|---|---|---|---|
| Droplet Coalescence | Inhibition | Formation of a structured, resilient interfacial film that provides a mechanical barrier to droplet fusion. | acs.org |
| Ostwald Ripening | Inhibition | The low aqueous solubility of the long palmitate and stearate chains acts to suppress the dissolution-redeposition process. | dokumen.pubscribd.com |
Microemulsion and Liquid Crystal Formation Pathways
Beyond simple emulsions, ethylene glycol palmitate/stearate and related compounds are integral to the formation of thermodynamically stable and structured systems, such as microemulsions and lyotropic liquid crystals. These phases arise from the self-assembly of surfactants into more ordered aggregates.
The formation of microemulsions—which are clear, thermodynamically stable dispersions of oil and water—is highly dependent on the precise composition of the system. ptfarm.pl The range of compositions that lead to microemulsions can be mapped using a pseudo-ternary phase diagram. istanbul.edu.trresearchgate.netdergipark.org.tr These diagrams are typically constructed by preparing various ratios of an oil phase, an aqueous phase, and a surfactant/co-surfactant mixture (Smix), and then titrating with one component (often water) to observe the resulting phases. ptfarm.pldergipark.org.tr
Studies have shown that the inclusion of poly(ethylene glycol) stearates (PEG-S) as a co-surfactant or surface modifier can significantly influence the phase behavior. Research on a monocaprate/Tween80/water system demonstrated that the addition of PEG-stearates extended the areas of the microemulsion and liquid crystal regions within the pseudo-ternary phase diagram. researchgate.net This indicates that ethylene glycol palmitate/stearate can enhance the formation of these structured phases, allowing them to exist over a broader range of concentrations. The length of the polyethylene (B3416737) glycol chain was also found to be a factor, with longer chains extending the microemulsion region toward the water-rich corner of the diagram. researchgate.net
| System Component | Observation | Implication | Reference |
|---|---|---|---|
| Addition of PEG-Stearate | The area of the microemulsion region in the pseudo-ternary phase diagram is extended. | Enhances the stability and formation range of the microemulsion phase. | researchgate.net |
| Addition of PEG-Stearate | The area of the liquid crystal region in the pseudo-ternary phase diagram is extended. | Promotes the formation of ordered lyotropic liquid crystalline structures. | researchgate.net |
| Increasing PEG Chain Length | Microemulsion and liquid crystal areas extend towards the high-water concentration corner. | Improves the ability to form these phases in more dilute, water-rich systems. | researchgate.net |
Lyotropic liquid crystals are phases of matter where molecules exhibit orientational order, and sometimes positional order, as a function of concentration in a solvent. wikipedia.org Ethylene glycol palmitate/stearate and similar amphiphiles can form various liquid crystalline structures in the presence of water.
The most common structures are lamellar and hexagonal phases.
Lamellar Phase (Lα): This phase consists of surfactant bilayers separated by layers of water. The hydrophobic palmitate/stearate tails form the interior of the bilayer, shielded from water, while the hydrophilic ethylene glycol heads face the aqueous layers. This layered structure is often responsible for the pearlescent appearance of lotions and creams containing these esters.
Hexagonal Phase (H1): In this phase, the surfactant molecules aggregate into long, cylindrical micelles, which then pack into a hexagonal array. The hydrophobic tails are sequestered in the core of the cylinders, with the hydrophilic heads facing the continuous water phase.
Studies on related systems, such as sucrose (B13894) stearate mixed with a polyoxyethylene surfactant, have shown a transformation from a hexagonal liquid crystal to a lamellar liquid crystal upon the introduction of an oil phase (isopropyl myristate). cibtech.org Furthermore, the use of bis(2-hydroxyethyl)ammonium stearate, a protic ionic liquid crystal, in water-ethylene (B12542467) glycol mixtures to form stable emulsions highlights the strong tendency of these molecular motifs to create ordered, liquid-crystalline structures. mdpi.com While the formation of more complex phases like cubic (micellar or bicontinuous) and reverse hexagonal (H2, with water in the core of the cylinders) is theoretically possible, it depends heavily on the specific surfactant geometry, concentration, temperature, and the presence of other components like co-surfactants and oils. The formation of lamellar and hexagonal phases is more commonly reported for single-chain surfactants of this type.
Colloidal Dispersion Stability and Particle Interactions
The stability of colloidal dispersions, where one substance of microscopically dispersed insoluble particles is suspended throughout another substance, is paramount for the efficacy and shelf life of many products. Ethylene glycol palmitate/stearate plays a crucial role in maintaining this stability through complex interfacial mechanisms.
Electrostatic and Steric Stabilization Mechanisms in Particulate Systems
Colloidal stability is primarily governed by a balance of attractive and repulsive forces between particles. Two of the most important repulsive mechanisms that prevent particle aggregation are electrostatic and steric stabilization.
Electrostatic Stabilization: This mechanism relies on the presence of an electrical charge on the surface of the dispersed particles. In a liquid medium, this charge creates a repulsive force between adjacent, similarly charged particles, preventing them from coming into close contact and aggregating. The magnitude of this surface charge is often quantified by the zeta potential (ZP). A higher absolute ZP value generally indicates greater electrostatic repulsion and, consequently, a more stable colloidal dispersion. researchgate.net
Steric Stabilization: This form of stabilization is achieved by adsorbing long-chain polymers onto the particle surface. When particles approach each other, the adsorbed layers create a physical or steric barrier that prevents aggregation. Poly(ethylene glycol) (PEG) is a commonly used polymer for this purpose. When lipids like stearate are conjugated with PEG (PEG-stearate) and incorporated into a particle formulation, the PEG chains extend from the particle surface into the aqueous phase. nih.gov This creates a hydration layer that sterically hinders particle aggregation. nih.gov The presence of this steric layer can shift the particle's shear plane, often resulting in a decrease in the measured absolute zeta potential, as the surface charge is partially shielded or neutralized by the polymer coating. iau.ir
Role in Solid Lipid Nanoparticle (SLN) Formulation and Colloidal Stability
Solid Lipid Nanoparticles (SLNs) are advanced drug delivery systems that utilize a solid lipid core, offering advantages like controlled release and protection of encapsulated active ingredients. nih.gov Ethylene glycol palmitate/stearate is a valuable component in the formulation of SLNs, serving as part of the solid lipid matrix. nih.gov
The stability of SLNs is critical and is influenced by particle size, size distribution (polydispersity index or PDI), and zeta potential. Ethylene glycol stearate and its derivatives, when used as surface modifiers or as part of the lipid matrix, significantly impact these properties. For instance, modifying SLNs with poly(ethylene glycol) stearate (PEG-S) can enhance stability. researchgate.net Studies have shown that the presence of PEG-S can lead to the formation of stable, spherical nanoparticles with desirable size characteristics. researchgate.net
Research on SLNs formulated with related lipids and modified with PEG-stearate demonstrates the impact on colloidal stability. The polymer coating provides steric hindrance, which prevents particle aggregation and can improve the stability of the formulation over time. iau.ir For example, the addition of PEG-stearate to curcumin-loaded SLNs resulted in a decrease in zeta potential from -40 mV to -23 mV, indicating that the surface charge was partially neutralized by the coating, a hallmark of steric stabilization. iau.ir Formulations of SLNs using lipids like propylene (B89431) glycol monopalmitate have been shown to be stable, with high encapsulation efficiency for active compounds. nih.gov The choice of lipid and surfactant is crucial for achieving a stable SLN dispersion with a high loading capacity. iau.irnih.gov
Table 1: Physicochemical Properties of Various Solid Lipid Nanoparticle (SLN) Formulations
| SLN Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Source |
|---|---|---|---|---|---|
| Curcumin-loaded SLNs | Not Specified | Not Specified | -40 | 99.00% | iau.ir |
| Curcumin-loaded PEG-SA-coated SLNs | 153 | Not Specified | -23 | Not Specified | iau.ir |
| Levothyroxine-loaded SLNs | ~153 | Not Specified | -43 | >98% | researchgate.net |
| Levothyroxine-loaded PEG 100-S-coated SLNs | 187.5 | Not Specified | -23.0 | 99% | researchgate.net |
| Carvacrol-loaded SLNs (PGMP:GMS 1:1) | Not Specified | Not Specified | Not Specified | >98% | nih.gov |
Crystallization Behavior in Disperse Systems
The visual appeal of many personal care products, such as lotions and shampoos, is often enhanced by creating an opaque or pearlescent appearance. This effect is a direct result of the controlled crystallization of specific ingredients like ethylene glycol palmitate/stearate within the formulation.
Influence of Surfactants on Crystal Morphology and Size within Emulsions
To achieve a pearlescent effect, ethylene glycol distearate (EGDS) must crystallize into thin, platelet-like structures. researchgate.net This is typically accomplished by performing a cooling crystallization within an oil-in-water emulsion. researchgate.net The process involves heating the emulsion to dissolve the EGDS and then cooling it to induce crystallization. aogubio.comulprospector.com
The final shape of the EGDS crystals is heavily influenced by the other surfactants present in the emulsion. researchgate.net Research has shown that the choice of surfactant is a determining factor in obtaining the desired platelet habit. researchgate.net Specifically, non-ionic surfactants located at the oil-water interface are believed to interact with the EGDS molecules during crystal growth, favoring the formation of flat, faceted platelets over other shapes like dendrites. researchgate.net The relative amount of the non-ionic surfactant to the EGDS is also critical; insufficient surfactant can lead to a loss of control over the crystal shape. researchgate.net The process begins with the primary nucleation of dendritic crystals, followed by a secondary nucleation event that gives rise to the desired faceted crystals, which become the predominant population. researchgate.net
Mechanism of Opacifying and Pearlizing Effects through Crystal Structure
The pearlescent effect is a phenomenon of light reflection and refraction. yeserchem.com It is achieved when ethylene glycol stearate or distearate crystallizes in the form of fine, lens-like platelets suspended within a liquid product. aogubio.comyeserchem.com These compounds are effective as opacifiers and pearlizers primarily because they are nearly insoluble in water-based formulas at room temperature. atamanchemicals.comatamankimya.com
The mechanism involves a carefully controlled thermal process. First, the formulation is heated to a temperature above the melting point of the ethylene glycol stearate (typically around 70-75°C), allowing it to fully melt and disperse finely within the liquid base. aogubio.comulprospector.com Then, during a gradual cooling process, the dissolved material precipitates out of the solution and crystallizes. ulprospector.comgoogle.com The resulting microscopic, lens-shaped or platelet-like crystals are suspended in the product. aogubio.comatamanchemicals.com These crystals have a high refractive index and their specific shape allows them to reflect and refract light in multiple layers, producing a shimmering, iridescent, or pearly luster. yeserchem.comtypepad.com The final appearance depends on several factors, including the rate of cooling, the rate of stirring, the viscosity of the base, and the size and concentration of the crystals formed. ulprospector.com
Functional Mechanisms and Advanced Material Science Applications
Viscosity Modification and Rheological Control
The ability of ethylene (B1197577) glycol palmitate/stearate (B1226849) to alter the flow properties (rheology) of liquid systems is one of its most valuable characteristics. It is widely employed as a thickener, emulsifier, and stabilizer in various formulations.
Ethylene glycol palmitate/stearate, primarily in its diester form (ethylene glycol distearate), functions as a thickener and pearlescent agent through a mechanism of crystallization within a liquid formulation. atamanchemicals.com When added to a heated liquid formulation and subsequently cooled, the ethylene glycol distearate crystallizes into thin, platelet-like structures. atamanchemicals.com These platelets form a network that interlocks and creates a barrier to flow, thereby increasing the viscosity of the product.
This mechanism is particularly effective in surfactant-based systems like shampoos and liquid soaps. The crystallization of the ester gives these liquids a pearlescent or milky appearance, a desirable aesthetic quality in many personal care products. atamanchemicals.comformulationbio.com The thickening effect helps to achieve the desired product consistency and stability. padidavarandegan.com While it has poor emulsifying ability on its own, it can act as a stabilizer in water-in-oil emulsions. formulationbio.com The concentration for these effects in cosmetic products typically ranges from less than 0.1% to 10%.
The effectiveness of the thickening is temperature-sensitive. The formulation must be heated to melt the glycol stearate completely, typically to 70-75°C, and then cooled under controlled agitation to ensure the formation of fine, dispersed crystals essential for the pearlescent and thickening effect. atamanchemicals.com
In the context of industrial materials, particularly in plastics manufacturing, ethylene glycol esters serve as crucial processing aids that modify the flow behavior of polymer melts. eupegypt.com Ethylene glycol distearate is recognized as a lubricant with a well-balanced, primarily internal, lubricating effect in the processing of thermoplastics like rigid PVC. atamanchemicals.comemeryoleo.com
| Function | Mechanism | Typical Application | Resulting Effect |
| Thickener/Pearlescent Agent | Crystallizes into a network of thin platelets upon cooling in a liquid formulation. atamanchemicals.com | Shampoos, lotions, liquid soaps. formulationbio.com | Increased viscosity, pearly or opaque appearance, improved product stability. atamanchemicals.com |
| Internal Lubricant | Reduces intermolecular friction between polymer chains in a molten state. google.com | PVC and other thermoplastics processing. emeryoleo.com | Lowered melt viscosity, improved material flow, reduced processing energy. atamanchemicals.comemeryoleo.com |
| Processing Aid | Improves the flow properties of molten plastic and reduces friction with machinery. eupegypt.com | Plastic extrusion and molding. | Enhanced process efficiency, better mold release, improved surface finish. specialchem.com |
Role in Phase Change Materials (PCMs) for Thermal Energy Storage
The fatty acid components of ethylene glycol palmitate/stearate—palmitic acid (PA) and stearic acid (SA)—are key ingredients in the development of organic phase change materials (PCMs) for latent heat thermal energy storage. These materials absorb and release large amounts of heat at a nearly constant temperature as they change phase from solid to liquid and back.
Palmitic acid and stearic acid can be combined with other fatty acids, such as lauric acid (LA) and myristic acid (MA), to form eutectic mixtures. mdpi.comepa.gov A eutectic system is a mixture of two or more components that melt and solidify at a single, sharp temperature that is lower than the melting points of the individual constituents. sci-hub.se This allows for the precise tuning of the phase change temperature to suit specific applications, such as low-temperature solar heating or building energy conservation. mdpi.comepa.govepa.gov
The design of these PCMs involves determining the precise mass ratio of the fatty acids to achieve the eutectic point. This is often predicted using thermodynamic models like the Schrader equation and confirmed experimentally using techniques such as Differential Scanning Calorimetry (DSC). mdpi.comepa.gov DSC analysis is used to measure the exact melting temperature and the latent heat of fusion of the eutectic mixture. epa.gov Research has shown that binary eutectic mixtures of fatty acids can have phase change temperatures ranging from 17.7°C to 57.1°C and latent heats from 145.2 J/g to 193.0 J/g, making them suitable for a variety of low-temperature thermal energy storage applications. mdpi.com
Table: Thermal Properties of Palmitic Acid (PA) and Stearic Acid (SA) Eutectic Mixtures
| Eutectic Mixture (wt. %) | Melting Temperature (°C) | Latent Heat of Fusion (J/g) |
|---|---|---|
| PA (64.2%) - SA (35.8%) | 52.30 | 181.7 |
| MA (58%) - PA (42%) | 42.60 | 169.7 |
| LA (75.5%) - SA (24.5%) | 37.0 | 182.7 |
Source: Data compiled from Sari, A; Sari, H; Onal, A. (2004). epa.gov
A major challenge with organic PCMs is their tendency to leak when in the liquid state. To overcome this, they are often incorporated into a porous supporting material to create a "form-stable" composite PCM (CPCM). acs.org Expanded graphite (B72142) (EG) is a common support material due to its high thermal conductivity and porous structure. acs.orgresearchgate.net
In these composites, the fatty acid eutectic mixture is absorbed into the pores of the expanded graphite via capillary action. acs.org This physical containment prevents the molten PCM from leaking out, thus maintaining the solid shape of the composite even above the PCM's melting point. researchgate.net Characterization using Scanning Electron Microscopy (SEM) confirms that the eutectic mixture is well-distributed within the porous network of the EG. acs.org
These form-stable composites exhibit excellent thermal performance. The inclusion of expanded graphite significantly enhances the thermal conductivity of the PCM, which improves the rates of heat storage and release. acs.orgresearchgate.net Furthermore, thermal cycling tests, where the material is repeatedly melted and frozen, have demonstrated that these composites have good thermal reliability and chemical stability, with minimal changes in their melting temperatures and latent heat capacities over hundreds or even thousands of cycles. epa.govresearchgate.netresearchgate.net For instance, a palmitic acid-stearic acid/expanded graphite composite showed good thermal performance after 1500 thermal cycles. researchgate.net
Table: Characteristics of a Form-Stable Palmitic-Stearic Acid PCM Composite
| Property | Value |
|---|---|
| PCM Composition | Palmitic Acid - Stearic Acid (PA-SA) Eutectic |
| Support Material | Expanded Graphite (EG) |
| Optimal PCM Mass Ratio in Composite | ~92.8% |
| Melting Temperature | 55.18 °C |
| Freezing Temperature | 54.91 °C |
| Latent Heat of Melting | 176.2 J/g |
| Latent Heat of Freezing | 175.6 J/g |
Source: Data from a study on PA-SA/EG composite PCMs. researchgate.net
Lubricant and Processing Aid Functionalities
Ethylene glycol esters of fatty acids are widely used as lubricants and processing aids in the manufacturing of plastics and other materials. google.comgoogle.com Their effectiveness stems from their chemical structure, which provides a balance of compatibility and incompatibility with the host polymer. google.com
These esters function as both internal and external lubricants. google.com As an internal lubricant, the molecule reduces the viscosity of the polymer melt by lowering the friction between the polymer chains, which facilitates a more uniform and efficient melting process. emeryoleo.comgoogle.com This is particularly valuable in the processing of rigid thermoplastics. emeryoleo.com
As an external lubricant, the ester migrates to the surface of the molten plastic. google.com This creates a lubricating layer between the polymer melt and the hot metal surfaces of processing machinery, such as extruders and molds. google.comhmroyal.com This action reduces adhesion, prevents the plastic from sticking to equipment, and acts as a mold release agent, which is crucial for high-speed, continuous production. specialchem.comhmroyal.com The use of these processing aids leads to increased output, improved surface quality of the finished product, and reduced wear on manufacturing equipment. eupegypt.comspecialchem.com
Reduction of Friction and Wear in Industrial Systems (e.g., Biolubricants in Fuels)
Ethylene glycol esters of palmitic and stearic acid are recognized for their potential in formulating advanced lubricants, particularly as environmentally friendly biolubricant additives. Their effectiveness stems from their ability to reduce friction and wear between moving surfaces, a critical requirement in industrial machinery and automotive applications. These esters function as organic friction modifiers (OFMs), which are surfactants that adsorb onto surfaces to form protective monolayer films that prevent direct contact between asperities. nextmol.com
Research into ethylene glycol-based biolubricants derived from vegetable oils, which are natural sources of palmitic and stearic acids, demonstrates their significant tribological benefits. sysrevpharm.org For instance, studies on ethylene glycol esters synthesized from soybean oil show they have an excellent lubricating effect when added to low-sulfur diesel fuel. researchgate.net The addition of these esters significantly reduces both the coefficient of friction and the wear scar diameter on steel surfaces. researchgate.net In one study, the resulting ethylene glycol ester product exhibited a coefficient of friction of just 0.057 and a wear scar diameter of 154.4 µm, values lower than conventional diesel additives. researchgate.net
The mechanism of action involves the formation of a durable boundary film on metal surfaces. The polar ethylene glycol portion of the molecule adsorbs onto the metal, while the long, non-polar fatty acid chains (palmitate and stearate) form a low-shear-strength layer. This layer physically separates the surfaces, reducing friction and preventing the abrasive and adhesive wear that occurs under boundary lubrication conditions. anl.gov A study on related stearate additives in a water-ethylene (B12542467) glycol base lubricant found that the additive could reduce the friction coefficient by up to 76% and the wear rate by as much as 80%. mdpi.com The presence of the stearate additive was also shown to inhibit oxidation processes on the steel surface during friction. mdpi.com
| Lubricant System | Additive | Friction Reduction | Wear Rate Reduction | Source(s) |
| Water-Ethylene Glycol (50:50) | bis(2-hydroxyethyl)ammonium stearate (0.5-1 wt.%) | Up to 76% | Up to 80% | mdpi.com |
| Low-Sulfur Diesel (Pertadex) | Soybean Oil Ethylene Glycol Ester (1% v/v) | 16.1% (from 0.161 to 0.135) | 39.42% | researchgate.net |
Role in Polymer Melt Processing and Additive Distribution for Enhanced Material Properties
In the field of material science, ethylene glycol palmitate/stearate serves as a crucial processing aid in polymer compounding. It functions as an internal lubricant, particularly in the processing of polymers like polyvinyl chloride (PVC), where it reduces the melt viscosity during extrusion. The reduction in viscosity and internal friction within the polymer melt allows for lower processing temperatures and pressures, leading to energy savings and reduced thermal stress on the polymer, which can help prevent degradation.
Beyond acting as a simple flow enhancer, these esters play a significant role in the dispersion of solid additives, such as fillers and pigments, within the polymer matrix. researchgate.net Achieving a homogeneous distribution of these additives is essential for obtaining consistent and enhanced material properties in the final product. Metal stearates, which are closely related, are known to improve processability by acting as lubricating agents. researchgate.net The mechanism involves the lubricant wetting the surface of the filler or pigment particles. researchgate.net This surface modification reduces the tendency of the particles to agglomerate, ensuring they are distributed evenly throughout the polymer melt. researchgate.net
This improved dispersion leads to enhanced mechanical and physical properties of the composite material. For example, uniformly distributed reinforcing fillers can lead to higher impact strength and tensile modulus, while well-dispersed pigments result in more consistent and intense coloration. The use of ethylene glycol esters as dispersants is a key strategy for optimizing the performance of highly filled polymer composites.
Surface Modification and Interfacial Engineering
Hydrophobic Modification of Various Substrates
The molecular structure of ethylene glycol palmitate/stearate makes it an effective agent for the hydrophobic modification of surfaces. The molecule is amphiphilic, possessing a polar (hydrophilic) head group from the ethylene glycol moiety and long, non-polar (hydrophobic) tails from the palmitic and stearic acid chains. When applied to a substrate, the molecules orient themselves to minimize free energy, which typically results in the hydrophobic tails being exposed at the interface.
This orientation creates a low-energy, water-repellent surface. A direct indicator of increased hydrophobicity is a change in the contact angle of water on the surface. Research involving a related stearate-based additive in a water-ethylene glycol mixture demonstrated that its addition increased the contact angles on a stainless-steel surface. mdpi.com An increase in the water contact angle signifies a shift towards a more non-wetting, hydrophobic character. This property is valuable in applications requiring water repellency, moisture resistance, or controlled surface wetting.
Interaction with Inorganic and Organic Surfaces to Alter Surface Energy
The ability of ethylene glycol palmitate/stearate to modify surface properties is rooted in its interaction at interfaces. It alters the surface energy of both inorganic (e.g., metals, minerals) and organic (e.g., polymers, natural fibers) substrates through adsorption. The polar ethylene glycol head can form bonds (such as hydrogen bonds or dipole-dipole interactions) with polar or charged sites on a substrate surface. anl.gov
Once anchored, the long, non-polar C16 (palmitate) and C18 (stearate) alkyl chains extend away from the surface, forming a well-ordered, low-energy film, akin to a monolayer. nextmol.com This layer effectively masks the original high-energy surface of the substrate, replacing it with a hydrocarbon-rich interface that has a significantly lower surface energy. This reduction in surface energy is the fundamental reason for the observed changes in surface properties, such as increased hydrophobicity, improved lubricity, and altered adhesive characteristics. The ability to finely tune surface energy is critical in advanced materials for controlling wetting, adhesion, and friction.
Applications in Advanced Dispersant Technologies for Pigments and Powders
Ethylene glycol palmitate/stearate is utilized as a dispersant and stabilizer in various formulations containing pigments and powders. formulationbio.com In advanced dispersant technologies, its primary function is to facilitate the uniform distribution of solid particles within a liquid or solid medium and to prevent their re-agglomeration over time. Its effectiveness as a dispersant is attributed to its amphiphilic structure.
The mechanism involves the adsorption of the ester onto the surface of the pigment or powder particles. The polar ethylene glycol head group attaches to the particle surface, while the non-polar fatty acid chains extend into the surrounding medium. This process, known as steric stabilization, creates a physical barrier around each particle. When two particles approach each other, the repulsion between their hydrocarbon layers prevents them from coming into direct contact and sticking together (flocculating).
In polymer compounding, lubricants like stearates are known to wet the surface of particles, which is the first step toward achieving good dispersion. researchgate.net In liquid systems, such as paints, inks, and some cosmetic preparations, this stabilization ensures product homogeneity, color strength, and stability. atamankimya.com In products like shampoos and liquid soaps, ethylene glycol stearate is used as a pearlizing agent, where it crystallizes out of the solution upon cooling into fine platelets that disperse and reflect light, creating a pearlescent appearance. atamankimya.com This controlled crystallization and dispersion is a specialized application of its function as a dispersant.
Degradation Pathways and Environmental Stability
Hydrolytic Degradation Mechanisms and Products
Hydrolytic degradation is a primary pathway for the breakdown of ethylene (B1197577) glycol palmitate/stearate (B1226849) in aqueous environments. This process involves the cleavage of the ester linkages that connect the ethylene glycol moiety to the palmitic and stearic acid chains. The reaction is catalyzed by the presence of water and can be accelerated by changes in pH (either acidic or alkaline conditions) and temperature.
The fundamental mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses, breaking the ester bond and yielding the constituent alcohol and carboxylic acids.
The primary products of the complete hydrolytic degradation of ethylene glycol palmitate/stearate are ethylene glycol, palmitic acid, and stearic acid. google.comnih.gov The rate of hydrolysis is dependent on factors such as the molecular weight and hydrophilicity of the polymer. nih.gov In the case of ethylene glycol acetates, the hydrolysis is often carried out in a distillation column where acetic acid is boiled off from an aqueous solution of the esters. google.com
Table 1: Products of Hydrolytic Degradation of Ethylene Glycol Palmitate/Stearate
| Reactant | Degradation Pathway | Primary Products |
| Ethylene Glycol Palmitate/Stearate | Hydrolysis | Ethylene Glycol, Palmitic Acid, Stearic Acid |
Oxidative Degradation Products and Kinetics
The oxidative degradation of ethylene glycol palmitate/stearate primarily targets the fatty acid chains. While palmitic and stearic acids are saturated and thus relatively resistant to oxidation compared to unsaturated fatty acids, they can undergo oxidation under certain conditions, such as elevated temperatures and the presence of initiators like metal ions. researchgate.net
The process of lipid oxidation is a complex free-radical chain reaction involving initiation, propagation, and termination steps. The presence of oxygen can lead to the formation of hydroperoxides, which are unstable and can decompose into a variety of secondary oxidation products. researchgate.net These products can include aldehydes, ketones, and shorter-chain carboxylic acids. The heating process can induce thermal oxidative degradation, where saturated fatty acids undergo oxidation to form alkenes and alcohols, which may further oxidize at elevated temperatures to yield ketones. frontiersin.org
The kinetics of oxidation are influenced by factors such as temperature, oxygen availability, and the presence of pro-oxidants (e.g., copper and iron ions) and antioxidants. researchgate.net Generally, the rate of oxidation increases with temperature.
Table 2: Potential Products of Oxidative Degradation
| Initial Component | Degradation Pathway | Potential Products |
| Palmitate/Stearate Chains | Oxidation | Aldehydes, Ketones, Shorter-chain carboxylic acids, Alkenes, Alcohols |
Photodegradation Pathways and Environmental Fate
Photodegradation, particularly photocatalytic degradation, can be an effective pathway for the breakdown of surfactants like ethylene glycol palmitate/stearate in the environment. This process typically occurs in the presence of a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), and ultraviolet (UV) light. researchgate.netnih.gov
The mechanism involves the absorption of UV radiation by the photocatalyst, which generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can attack the organic structure of the surfactant, leading to its degradation and eventual mineralization into carbon dioxide and water.
Studies on various surfactants have shown that the efficiency of photodegradation depends on factors like the initial surfactant concentration, the type and concentration of the photocatalyst, pH, and light intensity. researchgate.nettandfonline.com For instance, the efficiency of photodegradation with ZnO nanoparticles was found to decrease with increasing surfactant concentration. researchgate.net The degradation process is often assumed to follow Langmuir-Hinshelwood kinetics. tandfonline.com The environmental fate is complete mineralization under ideal photocatalytic conditions, though intermediate breakdown products may form.
Table 3: Research Findings on Photocatalytic Degradation of Surfactants
| Surfactant Type | Photocatalyst | Key Findings | Reference |
| Non-ionic, Anionic, Cationic | ZnO | Degradation efficiency ranged from 93-100% at 10 mg/L and decreased at higher concentrations. Reactivity order: cationic > non-ionic > anionic. | researchgate.net |
| Non-ionic (Polyoxyethylene alkyl ether) | Immobilized TiO₂ | Degradation rate was proportional to TiO₂ surface area and the square root of UV light intensity. | tandfonline.com |
| Anionic and Cationic | TiO₂ | The anionic surfactant was adsorbed more easily and degraded faster than the cationic surfactant in acidic conditions. | acs.org |
Chemical Stability in Diverse Environmental Matrices
The chemical stability of ethylene glycol palmitate/stearate in different environmental matrices, such as soil and water, is a function of the combined effects of hydrolytic, oxidative, and photolytic processes, as well as microbial activity.
In Water: In aqueous environments, hydrolysis is a significant degradation pathway. The rate will be influenced by pH and temperature. Photodegradation can occur in sunlit surface waters, especially in the presence of natural photocatalysts. The compound's low water solubility may lead to partitioning into sediment.
In Soil: In soil environments, ethylene glycol palmitate/stearate can be subject to both abiotic and biotic degradation. Hydrolysis can occur in moist soil. Microbial degradation is expected to be a major pathway, as the breakdown products (ethylene glycol, palmitic acid, and stearic acid) are readily biodegradable. researchgate.net Ethylene glycol can be degraded by microbial consortia under both aerobic and anaerobic conditions. researchgate.netosti.govnih.gov Fatty acids are also readily metabolized by microorganisms through processes like beta-oxidation. bu.edulibretexts.org
Table 4: Summary of Chemical Stability in Environmental Matrices
| Environmental Matrix | Dominant Degradation Pathways | Factors Influencing Stability |
| Water | Hydrolysis, Photodegradation | pH, Temperature, Sunlight exposure, Presence of photocatalysts |
| Soil | Biodegradation, Hydrolysis | Microbial population, Moisture content, Temperature, pH, Oxygen availability |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Enhanced Sustainability
The chemical industry is increasingly focused on developing sustainable and environmentally friendly methods for producing widely used chemicals like ethylene (B1197577) glycol, a key component of ethylene glycol palmitate/stearate (B1226849). Current production methods are often energy-intensive and can result in significant carbon dioxide emissions. chemicalbook.com To address this, researchers are exploring alternative, "green" synthesis routes.
One promising approach involves the electrochemical oxidation of ethylene to ethylene glycol, which can be performed at ambient temperature and pressure. chemicalbook.com Another innovative method is a two-step process that starts with syngas to produce diethyl oxalate, which is then hydrogenated to yield ethylene glycol. acs.org This method utilizes a recyclable palladium-on-carbon catalyst, enhancing its economic viability. acs.org
Recent advancements also include a cascade catalytic system that converts CO2-derived ethylene to ethylene glycol with high selectivity. chemicalbook.com This process uses electrochemically generated pure hydrogen peroxide as an oxidant. chemicalbook.com Furthermore, the direct synthesis of polyesterether from ethylene glycol using a ruthenium complex catalyst represents a significant step forward, producing only hydrogen gas and water as byproducts. acs.org The use of renewable resources, such as converting food waste into ethylene glycol, is also being investigated as a sustainable alternative. rsc.org
Advanced Spectroscopic and Microscopic Characterization for In-Situ Studies
Understanding the behavior of ethylene glycol esters during formulation and use is critical for optimizing their performance. Advanced analytical techniques are being employed for in-situ (in its original place) studies of these compounds.
For instance, in-situ video microscopy has been used to monitor the crystallization of ethylene glycol distearate (EGDS) in oil-in-water emulsions. researchgate.net This has revealed that the process involves an initial primary nucleation of dendritic crystals, followed by a secondary nucleation of faceted crystals which become the dominant form. researchgate.net The choice of surfactant plays a crucial role in controlling the crystal shape, with non-ionic surfactants favoring the desired platelet habit. researchgate.net
Spectroscopic techniques are also vital for characterization. Fourier Transform Infrared (FTIR) spectroscopy, for example, can be used to study the interactions between polyethylene (B3416737) glycol (PEG) and DNA, providing insights into the formation of biocomplexes. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing PEG conjugates, helping to determine molecular weight and the effectiveness of conjugation. acs.orgnih.gov Additionally, combining liquid chromatography with mass spectrometry (LC/MS) allows for detailed structural characterization of PEG and its derivatives. nih.govresearchgate.net
Tailoring Interfacial Properties for Specific Engineering Applications
The ability to control the behavior of ethylene glycol palmitate/stearate at interfaces is key to its use in various applications, such as emulsions and foams. The choice of surfactant can significantly influence the crystal habit of ethylene glycol distearate, with non-ionic surfactants promoting the formation of platelet-like crystals that impart a pearlescent effect. researchgate.net
Research has also explored the use of fatty acid-derived additives to improve the performance of aqueous lubricants. The addition of a protic ionic liquid crystal, bis(2-hydroxyethyl)ammonium stearate, to a water-ethylene (B12542467) glycol solution has been shown to significantly reduce friction and wear. mdpi.com This is attributed to the formation of a protective film on the lubricated surfaces. mdpi.com The study found that emulsions with lower proportions of the additive exhibited the best performance. mdpi.com
Integration in Next-Generation Functional Materials and Nanotechnology
Ethylene glycol esters are finding new roles in the development of advanced materials and nanotechnology, particularly in drug delivery systems. Polyethylene glycol-stearate (PEG-SA) has been used to create surface-modified solid lipid nanoparticles (SLNs) for the oral administration of hydrophobic drugs like curcumin. iau.iriau.ir These PEG-coated nanoparticles exhibit desirable characteristics such as small particle size, high drug entrapment efficiency, and improved stability in gastrointestinal fluids. iau.iriau.ir
The use of PEGylated lipids is also being explored in the formation of liposomes, bicelles, and micelles for drug delivery. nih.gov The size and shape of these self-assembled structures can be controlled by the concentration and molecular weight of the PEGylated lipids. nih.gov Furthermore, a novel multifunctional nanoparticle, termed a core-polyethylene glycol-lipid shell (CPLS) nanoparticle, has been designed and studied for its potential as a drug delivery vehicle. rsc.org These particles have a high capacity for encapsulating hydrophilic molecules. rsc.org
Theoretical and Computational Modeling of Molecular Interactions and Self-Assembly
Computational modeling and simulations are providing valuable insights into the molecular behavior of ethylene glycol esters. Coarse-grained molecular dynamics simulations have been used to study the self-assembly of PEGylated lipids, revealing how factors like PEG concentration and size influence the formation of different structures such as liposomes and micelles. nih.gov These simulations have shown that PEGylated lipids tend to concentrate at the high-curvature rims of bicelles. nih.gov
Molecular dynamics simulations are also being used to understand the thermal conductivity of liquid ethylene glycol. nih.gov These studies have shown that the conformation of the ethylene glycol molecule, specifically the ratio of trans to gauche conformers, and the extent of hydrogen bonding are important factors affecting heat transfer. nih.gov Other research has used molecular dynamics to investigate the interaction between polyethylene glycol and other molecules in solution, which can impact self-assembly processes. nih.gov
Q & A
Basic: What analytical methods are recommended for quantifying palmitate and stearate esters in ethylene glycol derivatives?
Answer: Gas chromatography (GC) with flame ionization detection is the standard method. Critical parameters include:
- Column selection : Use polar stationary phases (e.g., polyethylene glycol) to resolve methyl palmitate (C16:0) and methyl stearate (C18:0) esters .
- System suitability : Ensure resolution ≥5.0 between palmitate and stearate peaks, with relative standard deviation (RSD) ≤3% for replicate injections .
- Quantification : Calculate component percentages using peak area ratios relative to certified standards .
Basic: How can lipid extraction protocols be optimized for isolating ethylene glycol palmitate/stearate from biological matrices?
Answer: Two validated methods are widely used:
- Bligh & Dyer (1959) : Homogenize tissue in chloroform:methanol (2:1 v/v), then partition with water to isolate lipids in the chloroform phase. This method is rapid (10 minutes) and suitable for water-rich samples .
- Folch (1957) : Use chloroform:methanol (2:1 v/v) with 0.88% KCl for improved lipid purity, ideal for tissues with low water content .
Consideration: Ethylene glycol esters may require additional purification via solid-phase extraction to remove non-esterified fatty acids .
Advanced: How can researchers resolve contradictions in data on palmitate-to-stearate elongation rates in metabolic studies?
Answer: Discrepancies often arise from isotopic tracer methodologies:
- Deuterium (²H) vs. tritium (³H) labeling : Mass spectrometry of ²H incorporation directly measures de novo synthesis (e.g., 22–25 ²H atoms per palmitate molecule), while ³H assays may overestimate elongation due to background interference .
- Tissue-specificity : Liver perfusion studies show 97% of stearate originates from de novo synthesis, whereas adipose tissue may rely more on elongation .
Recommendation: Combine GC-MS with kinetic modeling to differentiate synthesis pathways .
Advanced: What spectroscopic techniques are suitable for characterizing the coordination environment of metal soaps containing palmitate/stearate?
Answer:
- Solid-state NMR (ssNMR) : 207Pb ssNMR distinguishes lead palmitate and stearate via chemical shift anisotropy (CSA) patterns, though their tensor components are nearly identical. Lead azelate (C9) shows distinct CSA, enabling identification in mixtures .
- X-ray diffraction (XRD) : LeBail refinement quantifies unit cell parameters in mixed carboxylate crystals (e.g., Pb soaps with C16/C18 ratios) .
Limitation: Raman spectroscopy struggles to differentiate C16/C18 due to similar CH₂/CH₃ vibrational modes .
Advanced: How can researchers validate the purity of synthetic ethylene glycol palmitate/stearate batches?
Answer:
- Chromatographic purity : Use reverse-phase HPLC with evaporative light scattering detection (ELSD) to separate ethylene glycol mono-/di-esters. Relative retention times for palmitate (0.9) and stearate (1.0) must differ by ≥2.0 .
- Impurity profiling : Detect residual fatty acids (<0.5%) via derivatization (e.g., methyl esterification) and GC-MS .
Basic: What are the critical parameters for designing in vitro studies on ethylene glycol ester stability?
Answer:
- pH and temperature : Hydrolysis rates increase at pH >8.0 or temperatures >40°C. Use buffered solutions (pH 6–7.5) and controlled incubation (25–37°C) .
- Surfactant interference : Avoid ionic detergents (e.g., SDS) that may solubilize esters; non-ionic surfactants (e.g., PEG-40) are preferable .
Advanced: How can MALDI mass spectrometry be adapted for analyzing ethylene glycol ester surfactants?
Answer:
- Matrix selection : Use α-cyano-4-hydroxycinnamic acid (CHCA) for low-mass ions (<2000 Da).
- High-resolution Kendrick mass defect (HRKMD) : Compute EO/45 (ethylene oxide/45 Da) plots to resolve mono-/di-esters with palmitate/stearate end-groups .
- Quantitation : Internal standards (e.g., deuterated stearate) correct for ion suppression .
Basic: What statistical approaches are recommended for analyzing concentration-dependent incorporation of palmitate/stearate into lipid bilayers?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
